

## GSK-364735 as a novel HIV-1 integrase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372

Get Quote

## **GSK-364735: A Novel HIV-1 Integrase Inhibitor**

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK-364735**, a novel and potent inhibitor of HIV-1 integrase. It details the compound's mechanism of action, chemical properties, in vitro efficacy, and resistance profile. Furthermore, this guide outlines the key experimental protocols for the evaluation of HIV-1 integrase inhibitors and presents visual diagrams of the HIV-1 integration pathway and a typical drug development workflow.

## **Core Compound and Efficacy Data**

**GSK-364735** is a naphthyridinone derivative that potently targets the strand transfer activity of HIV-1 integrase.[1][2] It functions as a two-metal binding inhibitor, competitively binding to the active site of the integrase enzyme.[1][2][3] This mechanism effectively blocks the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[2][4][5]

### **Chemical Properties**



| Property           | Value                                    |
|--------------------|------------------------------------------|
| Chemical Formula   | C19H18FN3O4                              |
| Molecular Weight   | 371.36 g/mol [6]                         |
| Chemical Structure | N/A                                      |
| Synonyms           | S/GSK-364735[7]                          |
| Salt Forms         | Potassium Salt, Sodium Salt[7][8][9][10] |

### **In Vitro Efficacy and Binding Affinity**

**GSK-364735** has demonstrated potent antiviral activity against HIV-1 in various in vitro assays. [1][2]

| Assay                        | Cell Type/Condition                              | IC50 / EC50 (nM) | K_d_ (nM)   |
|------------------------------|--------------------------------------------------|------------------|-------------|
| Integrase Strand<br>Transfer | Recombinant HIV-1<br>Integrase                   | 8 ± 2[1][2]      | N/A         |
| Antiviral Activity           | Peripheral Blood<br>Mononuclear Cells<br>(PBMCs) | 1.2 ± 0.4[1][2]  | N/A         |
| Antiviral Activity           | MT-4 Cells                                       | 5 ± 1[1][2]      | N/A         |
| Binding Affinity             | Competitive Binding<br>Assay                     | N/A              | 6 ± 4[1][2] |

Note: The antiviral potency of **GSK-364735** is reduced in the presence of human serum. A 35-fold decrease in potency was observed in 100% human serum in the MT-4 cell assay.[2][11]

### **Resistance Profile**

A key characteristic of a novel antiretroviral is its activity against viral strains resistant to existing drugs. **GSK-364735** has shown a favorable resistance profile.



| Resistance Profile             | Observation                                                                                                                                                |
|--------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cross-Resistance               | GSK-364735 retains full potency against HIV-1 strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1]               |
| Integrase Inhibitor Resistance | While active against some integrase inhibitor-<br>resistant strains (e.g., T66I, E92Q), cross-<br>resistance has been observed with other<br>mutations.[1] |
| Resistance Development         | In vitro passage of HIV-1 in the presence of GSK-364735 leads to the selection of resistance mutations within the integrase active site.[2]                |

## **Signaling Pathway and Mechanism of Action**

The primary target of **GSK-364735** is the HIV-1 integrase-catalyzed strand transfer reaction. The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by **GSK-364735**.





Click to download full resolution via product page

HIV-1 Integration Pathway and Inhibition by GSK-364735.

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize HIV-1 integrase inhibitors like **GSK-364735**.

### **HIV-1 Integrase Strand Transfer Assay**

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process.

Materials:



- Recombinant HIV-1 Integrase
- Donor DNA (biotin-labeled oligonucleotide corresponding to the HIV-1 LTR U5 end)
- Target DNA (digoxigenin-labeled oligonucleotide)
- Streptavidin-coated microplates
- Assay buffer (containing Mg<sup>2+</sup> or Mn<sup>2+</sup>)
- Wash buffer
- Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
- TMB substrate
- · Stop solution

#### Protocol:

- Coat streptavidin-coated microplate wells with the biotin-labeled donor DNA.
- Wash the wells to remove unbound donor DNA.
- Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
- Add serial dilutions of the test compound (e.g., GSK-364735) to the wells.
- Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA.
- Incubate to allow the integration reaction to proceed.
- Wash the wells to remove unreacted components.
- · Add anti-digoxigenin-HRP antibody and incubate.
- Wash the wells to remove unbound antibody.



- Add TMB substrate and incubate until color develops.
- Stop the reaction with a stop solution.
- Read the absorbance at the appropriate wavelength.
- Calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

### **Antiviral Activity Assay in MT-4 Cells**

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

#### Materials:

- MT-4 cells
- HIV-1 viral stock (e.g., IIIB or NL4-3)
- Complete culture medium
- Test compound (e.g., GSK-364735)
- 96-well microplates
- Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

#### Protocol:

- Seed MT-4 cells in a 96-well microplate.
- Add serial dilutions of the test compound to the wells.
- Infect the cells with a predetermined amount of HIV-1.
- Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).



- After the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a chosen method.
- Determine the EC<sub>50</sub> value, which is the concentration of the compound that inhibits viral replication by 50%.
- Concurrently, assess the cytotoxicity of the compound on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC<sub>50</sub>).
- Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

## **Experimental Workflow for Inhibitor Development**

The development of a novel HIV-1 integrase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.





Click to download full resolution via product page

Workflow for HIV-1 Integrase Inhibitor Development.

In conclusion, **GSK-364735** is a potent HIV-1 integrase inhibitor with a well-defined mechanism of action and a promising in vitro profile. The experimental protocols and workflows described in this guide provide a framework for the continued research and development of this and other novel antiretroviral agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Integrase Inhibitors Work International Association of Providers of AIDS Care [iapac.org]
- 8. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of HIV-1 integrase activity PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GSK-364735 as a novel HIV-1 integrase inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8451372#gsk-364735-as-a-novel-hiv-1-integrase-inhibitor]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com